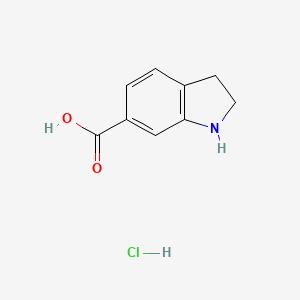

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPSTRMYKHJESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15861-37-7 | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15861-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis and Characterization of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, a key intermediate in the development of novel therapeutics, particularly those targeting neurological disorders.[1] This document outlines detailed experimental protocols, summarizes key analytical data, and explores the biological context of this compound and its derivatives.

Introduction

This compound, also known as 6-indolinecarboxylic acid hydrochloride, is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its indoline core is a prevalent scaffold in a variety of biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it amenable to a range of synthetic transformations and biological assays.[1]

Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available indole-6-carboxylic acid. The first step involves the reduction of the indole ring to the corresponding indoline, followed by the formation of the hydrochloride salt.

Step 1: Reduction of Indole-6-carboxylic acid to 2,3-Dihydro-1H-indole-6-carboxylic acid

Experimental Protocol: Catalytic Hydrogenation

-

Materials:

-

Indole-6-carboxylic acid

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or a similar suitable solvent)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

-

Procedure:

-

In a high-pressure reaction vessel, a solution of indole-6-carboxylic acid in ethanol is prepared.

-

A catalytic amount of 10% palladium on carbon (typically 5-10 mol%) is added to the solution.

-

The vessel is sealed and purged with an inert gas, such as nitrogen or argon, to remove air.

-

The vessel is then pressurized with hydrogen gas to a pressure of 50-100 psi.

-

The reaction mixture is agitated (e.g., shaken or stirred) at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

-

Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.

-

Upon completion, the reaction vessel is carefully depressurized and purged with an inert gas.

-

The catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with a small amount of the reaction solvent.

-

The filtrate, containing the 2,3-Dihydro-1H-indole-6-carboxylic acid, is concentrated under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 2,3-Dihydro-1H-indole-6-carboxylic acid.

Alternative Method: Birch Reduction

An alternative approach for the reduction of the indole ring is the Birch reduction, which employs an alkali metal in liquid ammonia with a proton source. A procedure for the reduction of the related indole-2-carboxylic acid has been reported and can be adapted.

Experimental Protocol: Birch Reduction (Adapted)

-

Materials:

-

Indole-6-carboxylic acid

-

Sodium (Na) or Lithium (Li) metal

-

Liquid ammonia (NH₃)

-

Anhydrous ethanol or tert-butanol (as a proton source)

-

Anhydrous tetrahydrofuran (THF) (as a co-solvent)

-

Ammonium chloride (for quenching)

-

-

Procedure:

-

A three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is set up under an inert atmosphere.

-

Liquid ammonia is condensed into the flask.

-

Small pieces of sodium or lithium metal are carefully added to the liquid ammonia until a persistent blue color is obtained, indicating the presence of solvated electrons.

-

A solution of indole-6-carboxylic acid and a proton source (e.g., ethanol) in anhydrous THF is added dropwise to the stirred ammonia solution.

-

The reaction is allowed to proceed at -78 °C (dry ice/acetone bath) for 1-2 hours, or until the blue color disappears.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The ammonia is allowed to evaporate.

-

The remaining aqueous residue is acidified with hydrochloric acid and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.

-

-

Purification: Purification is performed as described for the catalytic hydrogenation method.

Step 2: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 2,3-Dihydro-1H-indole-6-carboxylic acid, to its hydrochloride salt.

Experimental Protocol: Salt Formation

-

Materials:

-

2,3-Dihydro-1H-indole-6-carboxylic acid

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent, e.g., 2M HCl in diethyl ether)

-

-

Procedure:

-

The purified 2,3-Dihydro-1H-indole-6-carboxylic acid is dissolved in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid is added dropwise to the stirred solution of the free base at 0 °C.

-

A precipitate of the hydrochloride salt will form.

-

The mixture is stirred for an additional 30 minutes at 0 °C.

-

The solid is collected by filtration, washed with a small amount of cold anhydrous diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.[1]

-

Characterization

The structure and purity of the synthesized this compound are confirmed by various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | |

| Storage | Store at 2-8 °C |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons of the indoline ring, as well as the acidic proton of the carboxylic acid and the amine proton. The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | broad singlet | 1H | -COOH |

| ~7.5 - 7.8 | multiplet | 2H | Aromatic CH |

| ~6.8 - 7.0 | multiplet | 1H | Aromatic CH |

| ~3.6 | triplet | 2H | -CH₂-N- |

| ~3.1 | triplet | 2H | -CH₂-C- |

| ~4.0 - 6.0 (broad) | broad singlet | 2H | -NH₂⁺- |

3.2.2. ¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will display signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the indoline ring.

| Chemical Shift (ppm) | Assignment |

| ~170 - 180 | -COOH |

| ~120 - 150 | Aromatic C |

| ~45 - 55 | -CH₂-N- |

| ~25 - 35 | -CH₂-C- |

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Expected)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2200-2800 | Broad | N-H stretch (ammonium salt) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1450-1600 | Medium | C=C stretch (aromatic) |

| 1210-1320 | Medium | C-O stretch (carboxylic acid) |

3.2.4. Mass Spectrometry (Expected)

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show the molecular ion peak for the free base.

| m/z | Assignment |

| 164.07 | [M+H]⁺ (free base) |

| 162.05 | [M-H]⁻ (free base) |

Biological Context and Signaling Pathways

While 2,3-Dihydro-1H-indole-6-carboxylic acid itself is primarily a synthetic intermediate, its derivatives have shown significant potential as neuroprotective agents. The indole and indoline scaffolds are central to many compounds that modulate key signaling pathways involved in neuronal survival and response to oxidative stress.

Neuroprotective Signaling Pathways

Derivatives of indole carboxylic acids have been implicated in the activation of neuroprotective pathways, offering potential therapeutic avenues for neurodegenerative diseases. Two prominent pathways are the NRF2 antioxidant response pathway and the BDNF/TrkB signaling cascade.

4.1.1. NRF2 Antioxidant Response Pathway

The NRF2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain bioactive compounds, NRF2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

Caption: NRF2 antioxidant response pathway.

4.1.2. BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that promotes neuronal survival, differentiation, and synaptic plasticity. It exerts its effects by binding to its receptor, Tropomyosin receptor kinase B (TrkB), which activates downstream signaling cascades, including the PI3K/Akt pathway, ultimately leading to the inhibition of apoptosis and promotion of cell survival.

Caption: BDNF/TrkB/PI3K/Akt signaling pathway.

Experimental Workflow

The overall process from starting material to the final characterized product and its potential biological evaluation follows a logical workflow.

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols, based on established chemical principles, offer a reliable pathway to obtain this valuable synthetic intermediate. The provided spectroscopic data, while based on expected values, serves as a useful reference for the characterization of the synthesized compound. Furthermore, the exploration of the biological context highlights the potential of derivatives of this compound in the modulation of key neuroprotective signaling pathways, underscoring its importance for future drug discovery and development efforts.

References

Technical Guide: Physicochemical Properties of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride. This information is critical for its application in pharmaceutical research and development, particularly in areas such as formulation, drug delivery, and understanding its biological activity.

Chemical Identity and Physical Properties

This compound, also known as 6-Indolinecarboxylic acid hydrochloride, is a heterocyclic compound that serves as a versatile building block in the synthesis of various bioactive molecules.[1] Its hydrochloride salt form is often utilized to enhance solubility and stability, making it more amenable for use in pharmaceutical formulations.[1]

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 15861-37-7 | [1] |

| Molecular Formula | C₉H₉NO₂·HCl | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Physicochemical Data

While specific experimental data for some physicochemical properties of the hydrochloride salt are limited in publicly available literature, predictions and data for the free base and related analogs provide valuable insights.

Table 2: Physicochemical Properties of 2,3-Dihydro-1H-indole-6-carboxylic acid and its Hydrochloride Salt

| Property | Value (Predicted/Reported) | Form | Notes | Source |

| Melting Point | Moderate (Qualitative) | Hydrochloride | Specific value not available in the searched literature. | [1] |

| Boiling Point | Not available | Hydrochloride | --- | |

| Aqueous Solubility | Good (Qualitative) | Hydrochloride | The hydrochloride salt form enhances solubility in aqueous solutions. | [1] |

| pKa | Not available | Hydrochloride | --- | |

| logP (XlogP) | 1.6 | Free Base | Predicted value for the non-salt form. | [2] |

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed, thermostatted container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is limited).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. For more complex molecules or to obtain higher accuracy, specialized software can be used to analyze the titration data.

Determination of Partition Coefficient (logP)

The partition coefficient between an organic and an aqueous phase (typically octanol-water) is a key measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Indole-based compounds are known to exhibit a wide range of biological activities. Specifically, indole derivatives have been investigated for their potential as anticancer agents through the modulation of key cellular signaling pathways.[3] One such critical pathway is the PI3K/Akt/mTOR/NF-κB signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and inflammation.[3] While the specific effects of this compound on this pathway are not explicitly detailed in the available literature, its structural similarity to other bioactive indoles suggests it may have a modulatory role.

Caption: Potential modulation of the PI3K/Akt/mTOR/NF-κB pathway by indole derivatives.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: A logical workflow for determining the physicochemical properties of a compound.

Conclusion

This compound is a compound of significant interest in pharmaceutical research. While some of its fundamental properties are documented, a comprehensive experimental characterization of its physicochemical profile is essential for its effective development as a therapeutic agent or a key intermediate. The provided general protocols and workflow offer a robust framework for obtaining these critical data. Furthermore, its potential to modulate key signaling pathways, such as the PI3K/Akt/mTOR/NF-κB pathway, warrants further investigation to elucidate its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, also known as 6-indolinecarboxylic acid hydrochloride, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its rigid bicyclic structure, incorporating a carboxylic acid moiety, makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and its emerging role in drug discovery, with a particular focus on its potential applications in the development of therapeutics for neurological disorders.

Chemical Properties and Structure

This compound is a white to off-white solid that is valued in research for its stability and enhanced solubility in aqueous solutions, properties conferred by its hydrochloride salt form.[1] This characteristic is particularly advantageous for its use in biological assays and for formulation studies.

Chemical Structure:

The core of the molecule consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, specifically an indoline ring system. A carboxylic acid group is substituted at the 6-position of this indoline core.

Molecular Formula: C₉H₉NO₂·HCl[2]

Molecular Weight: 199.63 g/mol [2]

CAS Number: 15861-37-7[2]

| Property | Value | Reference |

| CAS Number | 15861-37-7 | [2] |

| Molecular Formula | C₉H₉NO₂·HCl | [2] |

| Molecular Weight | 199.63 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Alternate Names | 6-Indolinecarboxylic acid hydrochloride | [2] |

Synthesis and Purification

Hypothetical Synthesis Workflow:

Caption: A potential synthetic route to the target compound.

Experimental Protocol: General Reduction of an Indole Ring

A plausible method for the synthesis would involve the catalytic hydrogenation of indole-6-carboxylic acid.

-

Materials: Indole-6-carboxylic acid, a suitable solvent (e.g., methanol, ethanol, or acetic acid), and a hydrogenation catalyst (e.g., palladium on carbon (Pd/C) or rhodium on carbon (Rh/C)).

-

Procedure:

-

Dissolve indole-6-carboxylic acid in the chosen solvent in a high-pressure hydrogenation vessel.

-

Add the catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a specified temperature for a sufficient time to ensure complete reduction.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dihydro-1H-indole-6-carboxylic acid.

-

Experimental Protocol: Hydrochloride Salt Formation and Purification

The crude product can then be converted to its hydrochloride salt and purified.

-

Procedure:

-

Dissolve the crude 2,3-Dihydro-1H-indole-6-carboxylic acid in a suitable organic solvent (e.g., diethyl ether, methanol).

-

Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated HCl) to the stirred solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a cold, non-polar solvent to remove impurities.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether).

-

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1] Its utility is particularly noted in the development of agents targeting neurological disorders.[1]

Role in Neurological Disorder Research:

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with activity in the central nervous system. The carboxylic acid group at the 6-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. Researchers have utilized this compound in studies aimed at exploring potential neuroprotective effects.[1]

Biochemical Research Applications:

Beyond neuropharmacology, this compound is employed in broader biochemical research, including studies on enzyme inhibition and receptor binding.[1] The rigid framework of the molecule can serve as a starting point for designing specific ligands that interact with the active sites of enzymes or the binding pockets of receptors.

Illustrative Drug Discovery Workflow:

Caption: A typical drug discovery process utilizing the core compound.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in the fields of medicinal chemistry and drug discovery. Its stable, readily functionalizable structure provides a solid foundation for the synthesis of novel compounds with potential therapeutic applications, particularly in the challenging area of neurological diseases. While specific biological targets and detailed in vivo efficacy data are still emerging, the foundational role of this compound as a key building block ensures its continued importance in the quest for new and improved medicines.

References

Spectroscopic Profile of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride (CAS Number: 15861-37-7).[1] The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted and characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

Molecular Formula: C₉H₉NO₂·HCl[1]

-

Molecular Weight: 199.63 g/mol [1]

-

Synonyms: 6-Indolinecarboxylic acid hydrochloride[2]

-

Appearance: White to off-white solid[2]

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. It is important to note that while vendors may hold reference spectra, publicly available experimental data is limited. The data presented is a combination of predicted values and characteristic ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (Predicted) |

| ~10-12 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~7.5-7.8 | Multiplet | 2H | Aromatic protons (H-5, H-7) |

| ~7.2-7.4 | Doublet | 1H | Aromatic proton (H-4) |

| ~3.6 | Triplet | 2H | Methylene protons (-CH₂-N) |

| ~3.1 | Triplet | 2H | Methylene protons (-CH₂-Ar) |

| Variable | Broad Singlet | 2H | Amine protons (-NH₂⁺-) |

Note: The chemical shifts are predictions based on the analysis of similar structures and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 2500-3300 | Broad | O-H Stretch | Carboxylic acid |

| ~1700-1725 | Strong | C=O Stretch | Carboxylic acid |

| 2800-3000 | Medium | C-H Stretch | Aliphatic and Aromatic |

| 1600-1650 | Medium-Strong | N-H Bend | Amine salt |

| 1450-1600 | Medium-Strong | C=C Stretch | Aromatic ring |

| 1200-1300 | Strong | C-O Stretch | Carboxylic acid |

Note: These are characteristic absorption ranges for the functional groups present in the molecule. The exact peak positions and intensities can be influenced by the sample preparation method and the physical state of the sample.[3][4]

Mass Spectrometry (MS)

**Table 3: Predicted Mass Spectrometry Data (for the free base, C₉H₉NO₂) **

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.07060 |

| [M+Na]⁺ | 186.05254 |

| [M]⁺ | 163.06277 |

| [M-H]⁻ | 162.05604 |

Source: Predicted data from PubChem for the free base, 2,3-dihydro-1H-indole-6-carboxylic acid.[5] The fragmentation pattern of the parent molecule would likely involve the loss of the carboxylic acid group (-45 Da) and other characteristic fragmentations of the indoline ring.[6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS) or a solvent-appropriate standard, is added to the solution for chemical shift calibration.

-

Data Acquisition: The solution is transferred to an NMR tube. A ¹H NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of an FTIR spectrometer.

-

Spectral Measurement: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline corrected and the wavenumbers of the absorption peaks are identified.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which generates ions in the gas phase.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride (CAS: 15861-37-7), a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Understanding the physicochemical properties of this compound is critical for its effective use in drug discovery, formulation development, and manufacturing.

Core Physicochemical Properties

This compound, also known as 6-Indolinecarboxylic acid hydrochloride, is a white to off-white solid.[1] The hydrochloride salt form is utilized to enhance the aqueous solubility and stability of the parent molecule, making it more suitable for pharmaceutical applications.[1] While extensive experimental data is not publicly available, the following tables summarize predicted physicochemical properties for the free base (2,3-Dihydro-1H-indole-6-carboxylic acid) and provide context for the behavior of the hydrochloride salt.

Predicted Physicochemical Properties of 2,3-Dihydro-1H-indole-6-carboxylic Acid (Free Base)

| Property | Predicted Value | Notes and Implications |

| Molecular Formula | C₉H₉NO₂ | - |

| Molecular Weight | 163.17 g/mol | For the free base. The hydrochloride salt has a molecular weight of 199.63 g/mol .[1] |

| pKa (acidic) | ~4-5 | The carboxylic acid group is expected to have a pKa in this range, typical for benzoic acid derivatives. This indicates that the molecule will be ionized at physiological pH. |

| pKa (basic) | ~3-4 | The secondary amine in the indoline ring is weakly basic. |

| LogP | ~1.5 - 2.0 | This predicted octanol-water partition coefficient suggests moderate lipophilicity for the free base. The hydrochloride salt will be significantly more hydrophilic. |

| Aqueous Solubility | Insoluble to slightly soluble | The free base is predicted to have low aqueous solubility. The hydrochloride salt form significantly improves solubility in aqueous media.[1] |

Estimated Solubility of this compound

| Solvent | Estimated Solubility | Rationale |

| Water | Soluble | The hydrochloride salt of an amine-containing carboxylic acid is expected to be soluble in water, particularly at acidic to neutral pH where the amine is protonated. It is described as having "good solubility in aqueous solutions".[1] |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Soluble | Expected to be soluble due to the ionized nature of the hydrochloride salt. |

| Methanol | Soluble | Polar protic solvents are generally good solvents for salts. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating the salt. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent that is a good solvent for a wide range of organic compounds and their salts. |

| Acetonitrile | Slightly Soluble | Less polar than methanol and water, may have lower solvating power for the salt. |

| Dichloromethane (DCM) | Insoluble | A nonpolar organic solvent, not expected to effectively solvate the ionic hydrochloride salt. |

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. The indoline ring system is generally more stable to oxidation than the corresponding indole. However, the compound can be susceptible to degradation under various stress conditions.

Potential Degradation Pathways

-

Hydrolysis: The amide bond within the indoline ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions and elevated temperatures, ring opening could potentially occur. The carboxylic acid functional group is stable to hydrolysis.

-

Oxidation: The secondary amine in the indoline ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products. The benzylic position (C7) could also be a site for oxidation.

-

Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to UV or visible light. Photolytic degradation may involve radical mechanisms leading to dimerization or decomposition.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur, although this typically requires high temperatures for aromatic carboxylic acids.

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurately determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various solvents.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed vial.

-

The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

-

Aliquots of the supernatant are carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is reported in mg/mL or µg/mL.

Forced Degradation (Stress Testing) Protocol

Objective: To investigate the intrinsic stability of the compound and identify potential degradation products.

Methodology:

-

Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N HCl and 1 N HCl. The solutions are incubated at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Samples are taken at various time points, neutralized with a suitable base, and analyzed.

-

Base Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N NaOH and 1 N NaOH. The solutions are incubated under the same conditions as the acid hydrolysis study. Samples are taken at various time points, neutralized with a suitable acid, and analyzed.

-

Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3% H₂O₂). The solution is kept at room temperature for a defined period, and samples are analyzed at various time points.

-

Thermal Degradation: A sample of the solid compound is placed in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Samples are withdrawn at different time points, dissolved in a suitable solvent, and analyzed. A solution of the compound is also subjected to thermal stress.

-

Photostability: A solution of the compound in a transparent container and a sample of the solid compound are exposed to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample is wrapped in aluminum foil to protect it from light. The samples are exposed for a defined duration, and the extent of degradation is determined.

-

Analysis: All stressed samples are analyzed by a stability-indicating HPLC method, capable of separating the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for drug discovery and development, highlighting the stage where a key intermediate like this compound is crucial.

References

The Versatile Intermediate: A Technical Guide to 2,3-Dihydro-1H-indole-6-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, also known as 6-indolinecarboxylic acid hydrochloride, is a pivotal synthetic intermediate in the realm of pharmaceutical research and development. Its unique structural framework, combining a substituted indoline ring with a carboxylic acid moiety, makes it a valuable building block for the synthesis of a diverse array of complex bioactive molecules. The hydrochloride salt form enhances its stability and solubility, facilitating its application in various synthetic protocols.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutic agents, particularly those targeting neurological disorders.[1]

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂·HCl | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| CAS Number | 15861-37-7 | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | 0-8 °C | [1] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Data available but not fully detailed in the provided search results. ChemicalBook is a source for the spectrum.[3] |

| ¹³C NMR | Data available but not fully detailed in the provided search results. ChemicalBook is a source for the spectrum. |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 164.07060.[4] |

| Infrared (IR) | Data available but not fully detailed in the provided search results. ChemicalBook is a source for the spectrum.[3] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding indole derivative, indole-6-carboxylic acid. A robust and environmentally friendly method for this transformation is heterogeneous catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Indole-6-carboxylic Acid

This protocol is adapted from a general method for the hydrogenation of unprotected indoles.[5]

Materials:

-

Indole-6-carboxylic acid

-

Platinum on activated carbon (Pt/C, 5-10 mol%)

-

p-Toluenesulfonic acid (catalytic amount)

-

Water (solvent)

-

Hydrogen gas (H₂)

-

Methanol

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

Procedure:

-

In a high-pressure hydrogenation vessel, a mixture of indole-6-carboxylic acid, Pt/C catalyst, and a catalytic amount of p-toluenesulfonic acid in water is prepared.

-

The vessel is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

-

The aqueous filtrate is concentrated under reduced pressure to remove water.

-

The residue is dissolved in methanol, and a solution of hydrochloric acid in an appropriate solvent is added to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.

Application as a Synthetic Intermediate

This compound serves as a versatile intermediate for the synthesis of various bioactive molecules due to the reactivity of its secondary amine and carboxylic acid functional groups.

Key Reactions

-

N-Acylation: The secondary amine of the indoline ring can be readily acylated with various acylating agents (e.g., acid chlorides, anhydrides) to introduce a wide range of substituents. This reaction is fundamental for building molecular complexity.[6][7]

-

Esterification: The carboxylic acid group can be converted to its corresponding ester through Fischer esterification or by using coupling agents like DCC.[8][9][10] This modification is often employed to enhance lipophilicity or to act as a protecting group.

-

Amide Formation: The carboxylic acid can be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.

Role in Drug Discovery

While specific, publicly available, detailed synthetic routes starting directly from this compound for commercial drugs are not readily found in the initial search results, its structural motif is present in various pharmacologically active compounds. The indoline core is a recognized pharmacophore, and the carboxylic acid handle allows for the attachment of diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Its application is particularly noted in the development of agents for neurological disorders.[1]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in pharmaceutical chemistry. Its straightforward synthesis via catalytic hydrogenation of indole-6-carboxylic acid and the reactivity of its functional groups provide a robust platform for the creation of novel and complex molecules. For researchers and drug development professionals, this compound represents a key building block for the design and synthesis of next-generation therapeutic agents. Further exploration of its applications is likely to yield new and innovative drug candidates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound(15861-37-7) 1H NMR spectrum [chemicalbook.com]

- 4. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, also known as 6-indolinecarboxylic acid hydrochloride, is a heterocyclic compound that has garnered interest within the scientific community, particularly in the realms of pharmaceutical development and biochemical research. Its structure, featuring a saturated pyrrole ring fused to a benzene ring with a carboxylic acid moiety, provides a versatile scaffold for the synthesis of a variety of bioactive molecules. This technical guide delves into the discovery, history, and key experimental methodologies associated with this compound, offering a comprehensive resource for professionals in drug discovery and development.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The addition of a carboxylic acid group at the 6-position of the indoline ring system, and its subsequent conversion to the hydrochloride salt, enhances its utility as a chemical intermediate. The hydrochloride form generally improves the compound's solubility and stability, facilitating its use in various synthetic and biological applications. This guide will explore the historical context of its emergence in the scientific literature and provide detailed insights into its synthesis and characterization.

Discovery and History

While a definitive singular "discovery" of this compound is not prominently documented in seminal historical publications, its existence and utility are a result of the broader and extensive exploration of indole and indoline chemistry that began in the 19th century. The initial focus of indole chemistry was largely driven by the study of the dye indigo.[1] The synthesis of the parent indole molecule was first reported by Adolf von Baeyer in 1866.[1]

The development of methods to selectively reduce the pyrrole ring of indoles to form indolines has been a significant area of research. One of the early and versatile methods for the reduction of indoles involves the use of sodium borohydride in carboxylic acid media. A notable publication by G.W. Gribble and colleagues in 1974 detailed a method for the reduction of indoles to indolines using sodium borohydride in neat carboxylic acids, which notably also led to the N-alkylation of the resulting indoline.[2][3][4] This work laid a foundation for synthetic routes to substituted indolines.

Catalytic hydrogenation has also been a cornerstone in the synthesis of saturated heterocyclic compounds. The hydrogenation of indole derivatives, including those with carboxylic acid functionalities, has been explored using various catalysts such as platinum and palladium. For instance, the successful hydrogenation of (S)-indoline-2-carboxylic acid to the corresponding octahydroindole derivative highlights the feasibility of saturating the indole ring system in the presence of a carboxylic acid group.

The specific synthesis and characterization of this compound likely emerged from the systematic exploration of indole derivatives for applications in medicinal chemistry, where it serves as a valuable building block.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Alternate Name | 6-Indolinecarboxylic acid hydrochloride | [5] |

| CAS Number | 15861-37-7 | [5] |

| Molecular Formula | C₉H₉NO₂·HCl | [5] |

| Molecular Weight | 199.63 g/mol | [5] |

Experimental Protocols

Synthesis via Catalytic Hydrogenation of Indole-6-carboxylic acid

The synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid is commonly achieved through the catalytic hydrogenation of its unsaturated precursor, indole-6-carboxylic acid. The resulting indoline is then converted to its hydrochloride salt.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Hydrogenation:

-

In a pressure-resistant hydrogenation vessel, dissolve indole-6-carboxylic acid in a suitable solvent such as glacial acetic acid.

-

Add a catalytic amount of a hydrogenation catalyst, for example, platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and heat the mixture with stirring to a suitable temperature (e.g., 50-70 °C).

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dihydro-1H-indole-6-carboxylic acid.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude 2,3-Dihydro-1H-indole-6-carboxylic acid in a minimal amount of a suitable organic solvent, such as ethanol or diethyl ether.

-

To this solution, add a solution of hydrogen chloride in a compatible solvent (e.g., ethereal HCl) or bubble dry hydrogen chloride gas through the solution until precipitation is complete.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any impurities.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

-

Characterization Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, and the aliphatic protons of the dihydro-pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the protonated amine. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the indoline ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (of the hydrochloride salt), C-H stretches (aromatic and aliphatic), C=O stretch of the carboxylic acid, and C=C stretches of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (2,3-Dihydro-1H-indole-6-carboxylic acid) and characteristic fragmentation patterns. |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indoline nucleus is a key pharmacophore in a variety of biologically active compounds.

Logical Relationship in Drug Discovery:

Caption: Role as an intermediate in a drug discovery pipeline.

The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation or esterification, allowing for the exploration of structure-activity relationships (SAR). This enables medicinal chemists to synthesize libraries of derivatives for screening against various biological targets. While specific blockbuster drugs directly synthesized from this starting material are not widely publicized, its presence in the catalogs of chemical suppliers underscores its utility in discovery and preclinical research programs across the pharmaceutical industry.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. While its specific discovery is intertwined with the broader history of indole chemistry, its importance lies in its utility as a readily modifiable scaffold for the creation of novel compounds with potential therapeutic value. The synthetic protocols, primarily involving the reduction of indole-6-carboxylic acid, are well-established, providing a reliable source of this intermediate for research and development endeavors. This technical guide provides a foundational understanding of this compound for scientists and researchers aiming to leverage its properties in their work.

References

Theoretical and Computational Elucidation of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indole nucleus and its derivatives are fundamental scaffolds in a vast number of pharmaceuticals and natural products. The reduced form, the indoline scaffold, offers a three-dimensional structure that can be advantageous for targeting specific protein binding sites. 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, also known as 6-Indolinecarboxylic acid hydrochloride, serves as a crucial starting material in the synthesis of more complex molecules.[1] Its hydrochloride salt form often enhances solubility and stability, making it suitable for various applications in drug formulation and research.[1]

Theoretical and computational studies are indispensable tools in modern drug discovery, providing insights into molecular structure, electronic properties, and potential interactions with biological targets at an atomic level. This guide details the application of these methods to this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂·HCl | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| CAS Number | 15861-37-7 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | 0-8 °C | [1] |

Theoretical and Computational Methodologies

The following sections outline the standard computational protocols for in-depth analysis of 2,3-Dihydro-1H-indole-6-carboxylic acid. The data presented in the tables are illustrative examples of what would be obtained from such calculations.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for determining the optimized geometry and electronic properties of a molecule.

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.

-

Procedure:

-

The initial structure of 2,3-Dihydro-1H-indole-6-carboxylic acid is built using a molecular editor.

-

A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

-

A subsequent frequency calculation is run at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

References

Safety and Handling of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on data from analogous compounds, 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled. It is likely to cause skin and serious eye irritation, and may cause respiratory irritation.

GHS Hazard Classification (Inferred from structurally similar compounds):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 15861-37-7 | [1][2] |

| Molecular Formula | C₉H₉NO₂·HCl | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | 0-8 °C | [1] |

Safe Handling and Storage

Strict adherence to safety protocols is crucial when handling this compound. The following procedures are recommended:

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling Procedures:

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE). Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid dust formation.

Experimental Protocol: Amide Coupling Reaction

The following is a representative protocol for an amide coupling reaction using an indole carboxylic acid as a starting material. This protocol should be adapted and optimized for specific research needs.

Objective: To synthesize an N-substituted amide of 2,3-Dihydro-1H-indole-6-carboxylic acid.

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

-

Add the coupling agent HATU (1.2 eq) to the solution and stir for another 15 minutes.

-

Add the desired amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Toxicological Information

No specific toxicological data is available for this compound. The information below is inferred from structurally related compounds.

-

Acute Toxicity: Likely harmful if swallowed or in contact with skin.

-

Skin Corrosion/Irritation: Expected to be a skin irritant.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment. Waste should be handled by a licensed waste disposal company.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most up-to-date safety information and exercise caution when handling any chemical.

References

Methodological & Application

Synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride from Indole-6-carboxylic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, a valuable building block in pharmaceutical research and drug development.[1][2] The primary method detailed is the reduction of the corresponding indole, indole-6-carboxylic acid, utilizing sodium cyanoborohydride in a carboxylic acid medium. This method is highlighted for its operational simplicity and functional group tolerance under mild conditions.[3] Alternative reduction strategies, including catalytic hydrogenation and metal-acid reductions, are also discussed for comparative purposes. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and visual diagrams of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Indoline (2,3-dihydro-1H-indole) and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. The introduction of a carboxylic acid moiety at the 6-position of the indoline scaffold provides a versatile handle for further chemical modifications, making 2,3-Dihydro-1H-indole-6-carboxylic acid a key intermediate in the synthesis of various therapeutic agents. The conversion from the aromatic indole to the saturated indoline ring is a critical transformation. Several methods exist for the reduction of indoles, each with its own advantages and limitations regarding substrate scope, reaction conditions, and functional group compatibility.[4] This document focuses on a practical and accessible method for this synthesis, providing researchers with the necessary details to perform this reaction successfully and safely.

Comparison of Reduction Methods

The reduction of the indole nucleus can be achieved through various chemical pathways. A summary of common methods is presented below to aid in the selection of the most appropriate technique based on available resources and experimental constraints.

| Method | Reducing Agent(s) | Typical Solvent | Temperature (°C) | Pressure (atm) | Reported Yield (%) | Key Considerations |

| Hydride Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Acetic Acid | 10 - 25 | Atmospheric | 85-90 (for indole) | Mild conditions, good functional group tolerance. NaBH₃CN is toxic and must be handled with care. [5][3] |

| Catalytic Hydrogenation | H₂ gas with catalyst (e.g., Pd/C, Rh/C) | Alcohols, Acetic Acid | 25 - 100 | 1 - 50 | Variable | Requires specialized hydrogenation equipment. Can be highly efficient. |

| Dissolving Metal Reduction | Lithium or Sodium in liquid Ammonia | Liquid Ammonia, THF | -33 | Atmospheric | High (for indole-2-carboxylic acid)[6] | Effective for some indole carboxylic acids, but requires handling of liquid ammonia and alkali metals.[6] |

| Metal-Acid Reduction | Tin (Sn) and Hydrochloric Acid (HCl) | Ethanol, Water | Reflux | Atmospheric | Variable | Prone to polymerization of the indole substrate.[7] |

Note: Yields are often substrate-dependent and the values presented are for general indole reductions. Optimization for indole-6-carboxylic acid may be required.

Recommended Protocol: Reduction with Sodium Cyanoborohydride

This protocol details the synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid from indole-6-carboxylic acid, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid

Materials:

-

Indole-6-carboxylic acid

-

Glacial Acetic Acid

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Deionized Water

-

Sodium Hydroxide (NaOH), 2N solution

-

Hydrochloric Acid (HCl), 1N solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve indole-6-carboxylic acid (1.0 equivalent) in glacial acetic acid (approximately 10-15 mL per gram of starting material). Stir the solution at room temperature until all the solid has dissolved.

-

Cooling: Place the flask in an ice bath to cool the solution to 10-15°C.

-

Addition of Reducing Agent: While stirring vigorously, slowly add sodium cyanoborohydride (2.0-2.5 equivalents) in small portions, ensuring the temperature remains below 20°C. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water. This will decompose any unreacted NaBH₃CN.

-

Solvent Removal: Remove the bulk of the acetic acid under reduced pressure using a rotary evaporator.

-

Workup: To the resulting residue, add deionized water and adjust the pH to approximately 3-4 with 2N NaOH solution. This will precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Dihydro-1H-indole-6-carboxylic acid.

Part 2: Formation of the Hydrochloride Salt

Materials:

-

Crude 2,3-Dihydro-1H-indole-6-carboxylic acid

-

Anhydrous Diethyl Ether or Isopropanol

-

Hydrochloric Acid (solution in diethyl ether or isopropanol, or gaseous HCl)

Procedure:

-

Dissolution: Dissolve the crude 2,3-Dihydro-1H-indole-6-carboxylic acid in a minimal amount of a suitable solvent such as isopropanol or a mixture of diethyl ether and methanol.

-

Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise until the precipitation of a white solid is complete. Alternatively, bubble anhydrous HCl gas through the solution.

-

Isolation: Collect the precipitated hydrochloride salt by vacuum filtration.

-

Washing: Wash the solid with cold, anhydrous diethyl ether to remove any non-salt impurities.

-

Drying: Dry the product under vacuum to obtain this compound.

Visualizing the Workflow

To aid in understanding the experimental sequence, the following diagrams illustrate the key stages of the synthesis.

Caption: Workflow for the synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid.

Caption: Workflow for the formation of the hydrochloride salt.

Safety Precautions

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid contact with acids, which can release toxic hydrogen cyanide gas.

-

Glacial Acetic Acid: Corrosive. Handle with care and appropriate PPE.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

-

Solvents: Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the indoline ring and the presence of the carboxylic acid group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches.

-

Melting Point Analysis: To assess the purity of the final product.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound for its application in further synthetic endeavors.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for Solid-Phase Synthesis Using 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carboxylic acid, also known as indoline-6-carboxylic acid, is a valuable building block in medicinal chemistry for the synthesis of constrained peptides and small molecules. Its rigid structure can impart unique conformational properties to the final compounds, making it a target of interest for drug discovery programs. This document provides detailed application notes and protocols for the successful incorporation of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride into solid-phase synthesis (SPS) workflows. The protocols are based on established solid-phase peptide synthesis (SPPS) methodologies.

Core Concepts in Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a powerful technique for the efficient construction of peptides and other oligomers. The C-terminal amino acid is first anchored to an insoluble polymer support (resin), and subsequent amino acids are added in a stepwise manner.[1] Key advantages of SPS include the ability to use excess reagents to drive reactions to completion and simplified purification, as excess reagents and byproducts are removed by simple filtration and washing.[2]

The most common strategy in modern SPPS is the Fmoc/tBu approach. The temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine, typically piperidine. Side-chain protecting groups are generally tert-butyl (tBu) based and are removed at the end of the synthesis during the final cleavage from the resin with a strong acid, such as trifluoroacetic acid (TFA).[2][3]

Materials and Reagents

| Reagent | Supplier | Grade |

| This compound | Varies | ≥95% |

| Fmoc-Rink Amide MBHA resin | Varies | 100-200 mesh, ~0.5 mmol/g loading |

| N,N'-Diisopropylcarbodiimide (DIC) | Varies | Synthesis Grade |

| OxymaPure® (Ethyl cyanohydroxyiminoacetate) | Varies | Synthesis Grade |

| Piperidine | Varies | Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Varies | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Varies | Synthesis Grade |

| Trifluoroacetic acid (TFA) | Varies | Reagent Grade |

| Triisopropylsilane (TIS) | Varies | Reagent Grade |

| 1,2-Ethanedithiol (EDT) | Varies | Reagent Grade |

| Diisopropylethylamine (DIPEA) | Varies | Synthesis Grade |

Experimental Protocols

Protocol 1: N-Fmoc Protection of 2,3-Dihydro-1H-indole-6-carboxylic acid

Prior to its use in Fmoc-based solid-phase synthesis, the secondary amine of the indoline ring must be protected with an Fmoc group. This prevents unwanted side reactions during peptide chain elongation.

Procedure:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium carbonate (2.5 eq) and stir until fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-